Rupicolin B

Description

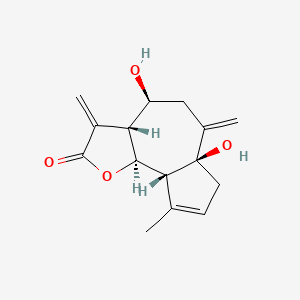

Rupicolin B is a guaianolide-type sesquiterpene lactone first isolated from Artemisia tripartita subsp. rupicola (Asteraceae) and later identified in Achillea grandifolia . Structurally, it belongs to a class of secondary metabolites characterized by a bicyclic skeleton with a γ-lactone ring, which is critical for its bioactivity . This compound has demonstrated significant anti-inflammatory properties, as evidenced by its inhibition of NF-κB signaling and reduction of pro-inflammatory cytokines . Recent studies highlight its anti-proliferative and cytotoxic effects against glioblastoma cell lines (U87MG and T98G), with IC50 values of 64 µM and 26 µM, respectively .

Properties

CAS No. |

41653-83-2 |

|---|---|

Molecular Formula |

C15H18O4 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(3aR,4S,6aS,9aR,9bS)-4,6a-dihydroxy-9-methyl-3,6-dimethylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one |

InChI |

InChI=1S/C15H18O4/c1-7-4-5-15(18)8(2)6-10(16)11-9(3)14(17)19-13(11)12(7)15/h4,10-13,16,18H,2-3,5-6H2,1H3/t10-,11+,12+,13-,15+/m0/s1 |

InChI Key |

ZDBHCMLPJQZVAX-IHWVXMPCSA-N |

SMILES |

CC1=CCC2(C1C3C(C(CC2=C)O)C(=C)C(=O)O3)O |

Isomeric SMILES |

CC1=CC[C@@]2([C@H]1[C@@H]3[C@@H]([C@H](CC2=C)O)C(=C)C(=O)O3)O |

Canonical SMILES |

CC1=CCC2(C1C3C(C(CC2=C)O)C(=C)C(=O)O3)O |

Other CAS No. |

41653-83-2 |

Synonyms |

rupicolin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Rupicolin A: Structural and Functional Parallels

Rupicolin A, the most closely related analog, shares the guaianolide backbone but differs in hydroxylation and methyl group positioning . Key comparative findings include:

Table 1: Anti-Proliferative Activity (IC50) in Glioblastoma Cells

| Cell Line | Rupicolin A (µM) | Rupicolin B (µM) |

|---|---|---|

| U87MG | 38 | 64 |

| T98G | 15 | 26 |

Source: MTT assay data from glioblastoma models

Rupicolin A exhibits greater potency, likely due to enhanced cellular uptake or binding affinity to molecular targets like tubulin or DNA topoisomerases . Both compounds induce G2/M arrest, but Rupicolin A causes a more pronounced effect in U87MG cells (54.40% vs. 37.00% for this compound) .

Table 2: Cell Cycle Phase Distribution After 48-Hour Treatment (%)

| Cell Line | Phase | Control | Rupicolin A | This compound |

|---|---|---|---|---|

| U87MG | G2/M | 20.87 | 54.40 | 37.00 |

| T98G | G2/M | 25.73 | 50.67 | 42.93 |

Other Guaianolides: Deglucohellebrin and Arteludovicinolide A

- Deglucohellebrin: This guaianolide shares this compound’s G2/M arrest mechanism but targets different kinases, such as CDK1/cyclin B . Its IC50 in glioblastoma models is ~20 µM, surpassing this compound’s efficacy .

- Arteludovicinolide A: Isolated from Achillea grandifolia, it lacks the γ-lactone ring but shows comparable anti-inflammatory activity via COX-2 inhibition .

Functional Comparison with Non-Guaianolide Compounds

Flavonoids (Apigenin, Luteolin)

While flavonoids like apigenin and luteolin co-occur with this compound in Achillea species, their mechanisms diverge. Apigenin induces apoptosis via mitochondrial pathways (IC50 ~50 µM in U87MG), whereas this compound relies on cell cycle disruption .

Q & A

Q. How can researchers systematically characterize the structural and functional properties of Rupicolin B in preclinical studies?

Methodological Answer: Employ a combination of spectroscopic techniques (e.g., NMR, HPLC-MS) and crystallography to determine molecular structure, supplemented by in vitro assays (e.g., enzyme inhibition, receptor binding) to assess bioactivity. Adhere to NIH guidelines for experimental reproducibility, including detailed documentation of solvent systems, temperature controls, and purity thresholds (>95%) . For novel compounds, provide elemental analysis and chromatographic data to confirm identity .

Q. What frameworks are recommended for designing hypothesis-driven studies on this compound’s mechanisms of action?

Methodological Answer: Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables. For example:

- Population: Specific cell lines or animal models (e.g., murine macrophages for anti-inflammatory studies).

- Intervention: Dose-response curves of this compound (1–100 µM).

- Comparison: Positive controls (e.g., dexamethasone) and vehicle controls.

- Outcome: Quantify cytokine suppression (IL-6, TNF-α) via ELISA.

- Time: Acute (24–48 hr) vs. chronic (7-day) exposure .

Q. How should researchers address variability in this compound’s bioavailability across experimental models?

Methodological Answer: Standardize administration routes (oral vs. intravenous) and use pharmacokinetic profiling (e.g., AUC, Cmax) to compare bioavailability. Include covariates such as metabolic enzyme expression (CYP450 isoforms) in statistical models to account for interspecies differences .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound’s reported pharmacological effects across studies?

Methodological Answer: Conduct a meta-analysis of dose-response data, applying random-effects models to quantify heterogeneity. Use sensitivity analyses to isolate confounding factors (e.g., solvent choice, cell passage number). For in vivo studies, stratify results by genetic background (e.g., knockout vs. wild-type models) . Document effect sizes with 95% confidence intervals to highlight clinically relevant outcomes .

Q. How can researchers optimize synthetic pathways for this compound to improve yield and scalability?

Methodological Answer: Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent polarity). Use HPLC to monitor intermediate purity and kinetic studies to identify rate-limiting steps. Report yields as mass-based percentages and validate scalability via pilot-scale batches (>1 g) with reproducibility metrics (RSD <5%) .

Q. What criteria ensure ethical rigor in studies investigating this compound’s long-term toxicity?

Methodological Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible: Use established toxicity endpoints (e.g., histopathology, serum biomarkers).

- Ethical: Adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies.

- Relevant: Align outcomes with regulatory guidelines (e.g., ICH S1B for carcinogenicity) .

Data Analysis and Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) for this compound be reconciled?

Methodological Answer: Cross-validate with orthogonal techniques (e.g., X-ray crystallography for stereochemistry, IR for functional groups). Annotate discrepancies in supplementary files, specifying instrument calibration protocols (e.g., 600 MHz vs. 400 MHz spectrometers) .

Q. What strategies enhance the reproducibility of this compound’s bioactivity assays?

Methodological Answer: Implement blind or automated data collection to minimize bias. Pre-register protocols (e.g., on Open Science Framework) and share raw datasets (e.g., fluorescence intensity values, plate maps) in standardized formats (CSV, .xlsx) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.